Trilinoleína

Descripción general

Descripción

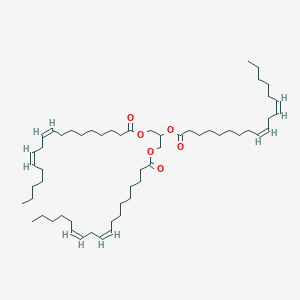

La trilinoleína, también conocida como 1,2,3-trilinoleoilglicerol, es un triacilglicerol natural que se encuentra en diversas plantas. Está compuesta por tres moléculas de ácido linoleico esterificadas a un esqueleto de glicerol. Este compuesto es conocido por sus posibles efectos terapéuticos, particularmente en el contexto de las enfermedades cerebrovasculares y la protección miocárdica .

Aplicaciones Científicas De Investigación

La trilinoleína tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los triacilgliceroles en diversas condiciones.

Mecanismo De Acción

La trilinoleína ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Reduce el estrés oxidativo inhibiendo la producción de especies reactivas de oxígeno y mejorando la actividad de enzimas antioxidantes como la superóxido dismutasa.

Inhibición de la apoptosis neuronal: La this compound inhibe la apoptosis neuronal modulando la vía de señalización Ras/MEK/ERK y reduciendo la expresión de la metaloproteinasa de matriz-2.

Inhibición de la entrada de calcio: Reduce la entrada de calcio en los cardiomiocitos, lo que ayuda a proteger contra la lesión miocárdica.

Análisis Bioquímico

Biochemical Properties

Trilinolein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to modulate the Matrix Metalloproteinase-2 (MMP-2) and the RAS/MEK/ERK signaling pathway in Vascular Smooth Muscle Cells (VSMCs) .

Cellular Effects

Trilinolein has profound effects on various types of cells and cellular processes. It has been shown to protect against cerebral ischemia through the inhibition of neuronal apoptosis . Furthermore, it ameliorates intimal hyperplasia via attenuation of migration in VSMCs .

Molecular Mechanism

At the molecular level, Trilinolein exerts its effects through several mechanisms. It inhibits the expression of ICAM-1 and E-selectin mRNA in oxidized low-density lipoprotein-stimulated endothelial cells . Additionally, it reduces the levels of MMP-2, Ras, MEK, and p-ERK proteins in PDGF-BB-stimulated A7r5 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Trilinolein has shown to reduce the cerebral infarction area, neurological deficit, TUNEL-positive apoptosis, intimal hyperplasia, and PCNA-positive cells in rodents over time .

Dosage Effects in Animal Models

The effects of Trilinolein vary with different dosages in animal models. At dosages of 50, 100, and 200 mg/kg, it significantly reduced the cerebral infarction area and other adverse effects .

Metabolic Pathways

Trilinolein is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the RAS/MEK/ERK signaling pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La trilinoleína se puede sintetizar mediante esterificación enzimática. En este método, el ácido linoleico se esterifica con glicerol utilizando una enzima lipasa como Novozym 435. Las condiciones óptimas para esta reacción incluyen una temperatura de 100 °C, una presión residual de 0,9 kPa, una dosis de enzima del 6% y una proporción molar de glicerol a ácido linoleico de 1:3. La reacción suele tardar unas 8 horas .

Métodos de producción industrial: Para la producción industrial, la this compound se suele purificar mediante cromatografía en columna después del proceso de esterificación enzimática. Este método garantiza una alta pureza, con una pureza de this compound de hasta el 95,43% .

Análisis De Reacciones Químicas

Tipos de reacciones: La trilinoleína experimenta diversas reacciones químicas, incluidas la oxidación, la isomerización y la hidrólisis.

Reactivos y condiciones comunes:

Oxidación: La this compound se puede oxidar a altas temperaturas, lo que lleva a la formación de productos de descomposición volátiles.

Hidrólisis: La this compound se puede hidrolizar mediante lipasas para producir ácidos grasos libres y glicerol.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen diversos isómeros del ácido linoleico, ácidos grasos libres y glicerol .

Comparación Con Compuestos Similares

La trilinoleína es similar a otros triacilgliceroles como la trioleína y la tripalmitina. Su alto contenido de ácido linoleico la distingue de estos compuestos:

Tripalmitina: Compuesta por ácido palmítico, la tripalmitina se utiliza en la industria alimentaria y en la producción de jabones y cosméticos.

La composición única de la this compound con ácido linoleico la hace particularmente eficaz para reducir el estrés oxidativo y proteger contra las lesiones cerebrovasculares y miocárdicas .

Actividad Biológica

Trilinolein, a natural triacylglycerol predominantly found in various plant oils, particularly linseed and safflower oil, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of trilinolein, supported by recent research findings, case studies, and data tables.

Overview of Trilinolein

Trilinolein (C57H104O6) is composed of three linoleic acid molecules esterified to glycerol. It is notable for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities.

1. Antioxidant Properties

Trilinolein exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage. A study demonstrated that trilinolein effectively scavenged oxygen-derived free radicals (OFR), achieving a maximal mean reduction of OFR by 48% at specific concentrations, outperforming other fatty acids and antioxidants like Trolox .

2. Neuroprotection

Recent research has highlighted trilinolein's protective effects against cerebral ischemia. In animal models, trilinolein reduced brain injury by inhibiting neuronal apoptosis and modulating signaling pathways associated with vascular smooth muscle cells (VSMCs). Specifically, it attenuated migration and matrix metalloproteinase-2 (MMP-2) expression through the RAS/MEK/ERK signaling pathway .

3. Anti-inflammatory Effects

Trilinolein has been shown to alleviate symptoms of atopic dermatitis (AD) by targeting mitochondrial dysfunction and oxidative stress. It enhances skin barrier function via the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . In a comparative study involving chronic AD patients, trilinolein improved skin lesions and reduced reactive oxygen species (ROS) levels in keratinocytes .

Case Studies

Case Study 1: Atopic Dermatitis

A clinical study investigated the effects of topical trilinolein on patients with AD. The results indicated that trilinolein significantly improved skin hydration and barrier function while reducing inflammation markers such as NOX2 expression and ROS levels. The therapeutic effects were comparable to established treatments like crisaborole .

Case Study 2: Cerebral Ischemia

In a rat model of cerebral ischemia, trilinolein administration resulted in reduced infarct size and improved neurological outcomes. The compound inhibited apoptosis in neurons and reduced the expression of pro-inflammatory cytokines, showcasing its potential for treating ischemic conditions .

Trilinolein's biological activities can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging OFR, trilinolein protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : Activation of the AhR-Nrf2 pathway leads to enhanced expression of protective genes that combat inflammation.

- Neuroprotective Signaling : Modulation of the RAS/MEK/ERK pathway in VSMCs contributes to its protective effects against ischemic injury.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-BBWANDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042653 | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-40-6 | |

| Record name | Trilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.